molecular formula C18H20N4O3S B12239658 4-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

4-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B12239658
M. Wt: 372.4 g/mol
InChI Key: IEFCECHNKUMZSD-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropane ring, an oxolane ring, a pyridine ring, and a thiazole ring

Preparation Methods

The synthesis of 4-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, including nucleophilic substitution, amidation, and cyclization reactions. The specific synthetic route can vary, but a common approach involves the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable precursor to introduce the cyclopropane ring.

    Amidation: The next step involves the formation of the amide bond through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Cyclization: The final step involves the cyclization of the intermediate to form the thiazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

4-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and materials.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1), which have various biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide, which are important in medicinal chemistry.

    Cyclopropane Derivatives: Compounds with a cyclopropane ring, which are known for their stability and unique reactivity.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

4-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O3S/c23-17(11-6-7-11)21-15-14(13-5-1-2-8-19-13)22-26-16(15)18(24)20-10-12-4-3-9-25-12/h1-2,5,8,11-12H,3-4,6-7,9-10H2,(H,20,24)(H,21,23)

InChI Key

IEFCECHNKUMZSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4

Origin of Product

United States

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